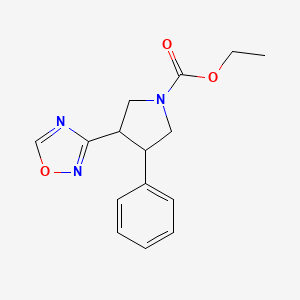

ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is an essential motif in drug discovery and is incorporated in many experimental, investigational, and marketed drugs . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the field of drug discovery . The synthesis methods are divided into three groups :

Molecular Structure Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Chemical Reactions Analysis

1,2,4-Oxadiazoles have been synthesized through various chemical reactions, including the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates with N-hydroxybenzimidoyl chloride in the presence of a catalyst .

科学研究应用

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate has a wide range of applications in scientific research. It can be used as a reagent for chemical reactions, such as the synthesis of organic compounds, and as a biochemical and physiological research tool. It has also been used in the study of the structure and function of proteins, as well as in the study of the interactions between drugs and their target molecules. Additionally, this compound has been used in the study of enzyme inhibitors, and as a fluorescent label for imaging and tracking biological molecules.

作用机制

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to interact with their targets, leading to their anti-infective activities . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in the target organisms, leading to their anti-infective effects .

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely exert their effects at the molecular and cellular levels, leading to the inhibition of growth or killing of the target organisms .

Action Environment

The synthesis of 1,2,4-oxadiazole derivatives can be achieved at room temperature , suggesting that the compound might be stable under normal environmental conditions.

实验室实验的优点和局限性

The advantages of using ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate in laboratory experiments include its ability to bind to the active site of enzymes, interact with proteins, and interact with drugs and their target molecules. Additionally, this compound is relatively easy to synthesize and has a wide range of applications in scientific research.

The limitations of using this compound in laboratory experiments include its potential toxicity and the difficulty of controlling the concentration of this compound in a reaction. Additionally, this compound can be expensive and difficult to obtain.

未来方向

The potential future directions for research involving ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate include further study of its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research could be done to develop more efficient and cost-effective methods for synthesizing this compound. Furthermore, research could be done to explore the potential applications of this compound in drug development and other areas of scientific research.

合成方法

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate can be synthesized through a five-step process. The first step involves the reaction of 4-phenylpyrrolidine-1-carboxylic acid with ethyl chloroformate to produce ethyl 4-phenylpyrrolidine-1-carboxylate. The second step involves the reaction of ethyl 4-phenylpyrrolidine-1-carboxylate with ethyl chloroformate to produce this compound. The third step involves the reaction of this compound with ethyl chloroformate to produce this compound. The fourth step involves the reaction of this compound with ethyl chloroformate to produce this compound. The fifth and final step involves the reaction of this compound with ethyl chloroformate to produce this compound.

生化分析

Biochemical Properties

These interactions are often due to the hydrogen bond acceptor properties of oxadiazoles, which are attributed to the electronegativities of nitrogen and oxygen in their structures .

Cellular Effects

It is known that 1,2,4-oxadiazoles can have a broad spectrum of biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,4-oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-2-20-15(19)18-8-12(11-6-4-3-5-7-11)13(9-18)14-16-10-21-17-14/h3-7,10,12-13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRLCYRFTWVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426979.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide](/img/structure/B6426986.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6427006.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6427008.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide](/img/structure/B6427028.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)

![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)

![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)

![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)

![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)

![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)

![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)